molecular formula C8H6O3 B1296833 5-Hydroxyphthalide CAS No. 55104-35-3

5-Hydroxyphthalide

Cat. No. B1296833
CAS RN: 55104-35-3
M. Wt: 150.13 g/mol
InChI Key: QJEJYBQYGQJKSK-UHFFFAOYSA-N
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Description

5-Hydroxyphthalide is a heterocyclic derivative that can be used as an intermediate in organic synthesis . It has a molecular formula of C8H6O3 .


Synthesis Analysis

The synthesis of 5-Hydroxyphthalide can be achieved through a dehydrative coupling reaction between 3-hydroxyphthalide and different properly functionalized arene rings . Another method involves the use of dichloromethane and boron tribromide in an inert atmosphere .


Molecular Structure Analysis

5-Hydroxyphthalide has a molecular weight of 150.13 Da . It belongs to the phthalides, a relatively small group of natural compounds known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes .


Chemical Reactions Analysis

Phthalides, including 5-Hydroxyphthalide, have been subjected to various chemical transformations such as oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers .


Physical And Chemical Properties Analysis

5-Hydroxyphthalide has a melting point of 223-224 °C and a predicted boiling point of 435.1±45.0 °C . Its density is predicted to be 1.436±0.06 g/cm3 .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activity

5-Hydroxyphthalide and its derivatives exhibit significant biological activities, including antioxidant and anti-inflammatory effects. A study by Ortega et al. (2022) synthesized a series of 3-arylphthalide derivatives, including 5-Hydroxyphthalide, demonstrating their effectiveness in reducing inflammation and oxidative stress. This suggests potential applications in treating diseases associated with oxidative damage and inflammation (Ortega et al., 2022).

Applications in Gas Separation Technology

In the field of chemical engineering, 5-Hydroxyphthalide has been used to enhance the performance of gas separation membranes. Yoon and Kang (2018) explored the impact of 5-Hydroxyphthalide on CO2 transport in polymer composite membranes, finding that it increases CO2 solubility and selectivity, indicating its utility in gas separation processes (Yoon & Kang, 2018).

Synthesis of Pharmaceutical Compounds

5-Hydroxyphthalide has been utilized in the synthesis of pharmaceutical compounds. Research by Shao (1997) demonstrated the synthesis of 3-Butylidene-5-hydroxyphthalide, a compound with potential medicinal applications, highlighting the chemical's role in pharmaceutical synthesis (Shao, 1997).

Role in Gut Microbiota and Intestinal Health

Kwon et al. (2019) investigated the influence of serotonin, which is synthesized from 5-Hydroxyphthalide, on gut microbiota composition and its implications in intestinal health. Their findings suggest that 5-Hydroxyphthalide, through its role in serotonin synthesis, may have an impact on gut health and susceptibility to colitis (Kwon et al., 2019).

Safety And Hazards

The safety data sheet for 5-Hydroxyphthalide suggests using dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires . It is intended for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

5-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJYBQYGQJKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282908
Record name 5-HYDROXYPHTHALIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyphthalide

CAS RN

55104-35-3
Record name 55104-35-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-HYDROXYPHTHALIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reactions are also highly stereo- and regiospecific. Thus, thallation-carbonylation of cis- and trans-2-phenylcyclohexanoles (examples 7 and 8) provide exclusively the cis and trans fused tricyclic lactones respectively. Substituents on the aromatic ring are also observed to effect a very pronounced directive effect. For example, thallation-carbonylation of m-methoxybenzyl alcohol affords the 5-methoxyphthalide in 89% yield and only a trace of the 7-methoxyphthalide (example 4). Similarly, m-hydroxybenzyl alcohol affords a 95% isolated yield of pure 5-hydroxyphthalide (example 5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A León, M Del-Ángel, JL Ávila, G Delgado - Progress in the chemistry of …, 2017 - Springer
Phthalides are a relatively small group of natural compounds confined to several plant families and some genera of fungi and liverworts. They are divided into two structural groups, the …
Number of citations: 83 link.springer.com
X Wang, G Li, X Zhang, Z Feng, J Jiang, Y Yang… - Tetrahedron …, 2020 - Elsevier
… of the natural product (Z)-3-butylidene-5-hydroxyphthalide with anti-inflammatory activity. … 2a with BBr 3 to afford (Z)-3-butylidene-5-hydroxyphthalide (1.9 g, 93%) as shown in scheme 3. …
Number of citations: 9 www.sciencedirect.com
SB Li, ZW Wang, SB Li - 1997 - ir.lzu.edu.cn
兰州大学机构知识库(兰州大学机构库): Synthesis of 3-butylidene-5-hydroxyphthalide … Synthesis of 3-butylidene-5-hydroxyphthalide … 摘要 3-Butylidene-5-hydroxyphthalide (1) …
Number of citations: 0 ir.lzu.edu.cn
B Borkowski, Z Kolodyńska… - Polish Journal of …, 1976 - europepmc.org
… 4,6-Dimethoxy-5-hydroxyphthalide 2 was obtained on three routes: by selective demethylation of 4,5,6-trimethoxyphthalide and by the action of formaldehyde on either syringic acid or …
Number of citations: 1 europepmc.org
RC Larock, CA Fellows - The Journal of Organic Chemistry, 1980 - ACS Publications
… larly, m-hydroxybenzyl alcohol affords a 95% isolated yield of pure 5-hydroxyphthalide (entry 5). It is important to note that this procedure nicely complements the present literature …
Number of citations: 76 pubs.acs.org
MJ **ong, ZH Li - Current Organic Chemistry, 2007 - ingentaconnect.com
… analogues, such as 3-n-butyl-4, 5-dihydrophthalide (2), (±)-4, 5-dihydro-3-n-propylphthalide (3), 3-n-butylidene-4, 5-dihydrophthalide (4), (Z)-3-n-butylidene -5-hydroxyphthalide (5), 3-…
Number of citations: 60 www.ingentaconnect.com
SK Gadakh, A Sudalai - Tetrahedron Letters, 2016 - Elsevier
… Structurally, they contain a 7-methoxy-5-hydroxyphthalide nucleus linked through a polymethylene chain to a [6,5]-spiroacetal group. Biologically, spirolaxine and its derivative possess …
Number of citations: 6 www.sciencedirect.com
YF Liu, C Li, GP Yang - European Journal of Organic Chemistry, 2023 - Wiley Online Library
… In addition, the gram-scale preparation of (Z)-3-butylidene-5-hydroxyphthalide 12 with anti-inflammatory activity was achieved by this method. …
R Karmakar, P Pahari, D Mal - Chemical Reviews, 2014 - ACS Publications
Small molecule natural products have been the mainstay of research in organic chemistry since its early development. 1a The established classes of natural products, like alkaloids, …
Number of citations: 334 pubs.acs.org
Z Chen, C Zhang, F Gao, Q Fu, C Fu, Y He… - Food and chemical …, 2018 - Elsevier
Chuanxiong Rhizome (called Chuanxiong, CX in Chinese), the dried rhizome of Ligusticum chuanxiong Hort, is an extremely common traditional edible-medicinal herb. As a widely …
Number of citations: 204 www.sciencedirect.com

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